molecular formula C9H11Cl2NO B122754 4-Dimethylaminobenzoyl chloride HCl CAS No. 149898-87-3

4-Dimethylaminobenzoyl chloride HCl

Cat. No.: B122754
CAS No.: 149898-87-3
M. Wt: 220.09 g/mol
InChI Key: AKWWGJAWIMCXCW-UHFFFAOYSA-N
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Description

4-Dimethylaminobenzoyl chloride HCl is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzoyl chloride hydrochloride plays a crucial role in biochemical reactions, particularly in the derivatization of molecules for high-performance liquid chromatography (HPLC) analysis . This compound interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with amino groups. For instance, it can acylate lysine residues in proteins, thereby altering their structure and function. The interaction of 4-(Dimethylamino)benzoyl chloride hydrochloride with these biomolecules is essential for studying protein modifications and enzyme activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)benzoyl chloride hydrochloride can change over time due to its stability and degradation. This compound is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term studies have shown that 4-(Dimethylamino)benzoyl chloride hydrochloride can have sustained effects on cellular function, particularly in in vitro experiments. Its degradation over time can lead to a decrease in its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylaminobenzoyl chloride HCl can be synthesized through the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the formation of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminobenzoyl chloride HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    4-(Dimethylamino)benzoic acid: Formed from hydrolysis.

Scientific Research Applications

4-Dimethylaminobenzoyl chloride HCl is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of amides and esters.

    Biology: Used in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.

    Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylaminobenzoyl chloride HCl is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for a wide range of chemical transformations. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

IUPAC Name

4-(dimethylamino)benzoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWGJAWIMCXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622053
Record name 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149898-87-3
Record name 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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